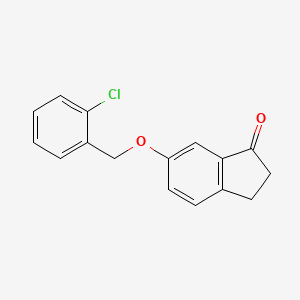

6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

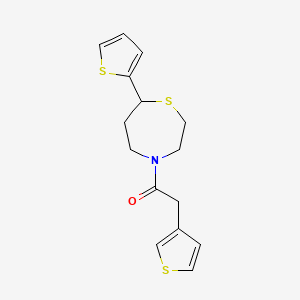

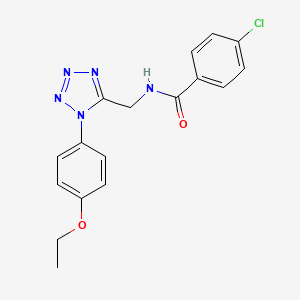

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a chlorobenzyl group attached to an indenone ring via an oxygen atom . The exact structure would need to be confirmed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chlorobenzyl group and the indenone ring. The chlorine atom in the chlorobenzyl group could potentially be replaced in a nucleophilic substitution reaction . The indenone ring might undergo addition reactions at the carbonyl group .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, which include the core structure of our compound of interest, have been reported to possess significant antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized into derivatives that target specific viral pathogens, contributing to the development of new antiviral medications.

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors. This characteristic is beneficial in developing derivatives with anti-inflammatory capabilities. By modifying the indole structure, researchers can synthesize new compounds that may serve as potent anti-inflammatory agents .

Anticancer Applications

Compounds with an indole base are known for their anticancer activities . They can be designed to interfere with various cellular processes that are crucial for cancer cell survival. The indole derivatives can be tailored to target specific types of cancer cells, making them a valuable asset in oncological research .

Antimicrobial Effects

The indole scaffold is also associated with antimicrobial effects . It is found in many natural compounds and has been used to develop synthetic molecules with the ability to combat a range of microbial infections. This makes our compound a potential candidate for creating new antimicrobial agents .

Antitubercular Activity

Indole derivatives have been utilized in the treatment of tuberculosis due to their antitubercular activity . The structural flexibility of indole allows for the synthesis of various derivatives that can be effective against the bacteria responsible for tuberculosis .

Antidiabetic Potential

Research has indicated that indole derivatives can have antidiabetic properties . They can be used to create drugs that regulate blood sugar levels or enhance insulin sensitivity. This opens up possibilities for our compound to be involved in the development of new antidiabetic therapies .

Antimalarial Efficacy

Indole-based compounds have shown promise in antimalarial research . Their ability to inhibit the growth of Plasmodium species, which cause malaria, makes them a key focus in the search for new antimalarial drugs .

Anticholinesterase Activity

Lastly, indole derivatives are known for their anticholinesterase activity , which is crucial in treating diseases like Alzheimer’s. By inhibiting the enzyme acetylcholinesterase, these compounds can increase the concentration of acetylcholine in the brain, thereby improving cognitive functions .

Propiedades

IUPAC Name |

6-[(2-chlorophenyl)methoxy]-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c17-15-4-2-1-3-12(15)10-19-13-7-5-11-6-8-16(18)14(11)9-13/h1-5,7,9H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRQAZICPNUPHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((2-chlorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide](/img/structure/B2990748.png)

![2-chloro-N-[2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2990749.png)

![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2990752.png)

![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)

![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2990755.png)

![3-(dimethylamino)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2990756.png)

![5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990758.png)

![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)